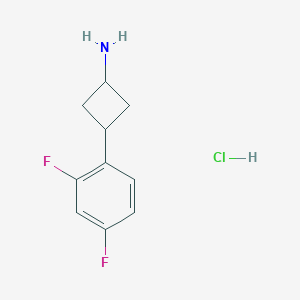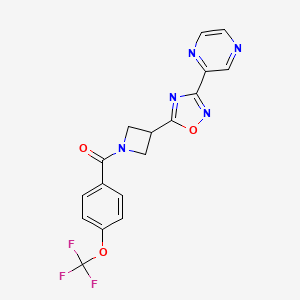
(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H12F3N5O3 and its molecular weight is 391.31. The purity is usually 95%.
BenchChem offers high-quality (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Fibrotic Therapeutics
This compound has potential applications in the development of anti-fibrotic drugs . Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction. The compound’s ability to inhibit collagen expression and hydroxyproline content in cell culture suggests its utility in treating fibrotic diseases .
Antimicrobial Agents
The pyrimidine moiety within the compound’s structure is known to exhibit antimicrobial properties. This suggests that the compound could be used in the synthesis of novel antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .
Antitumor Activity
Compounds with similar structural features have been reported to show antitumor activities. Therefore, this compound might be explored for its potential use in cancer therapy, particularly in the design of drugs targeting specific tumor cells .
Antiviral Research
The compound’s structure contains elements that are known to have antiviral effects. This makes it a candidate for the synthesis of new antiviral drugs, which could be particularly useful in the development of treatments for emerging viral infections .
Enzyme Inhibition
The compound could serve as an inhibitor for certain enzymes involved in disease processes. For example, collagen prolyl 4-hydroxylases play a significant role in the synthesis of collagen, and their inhibition could be beneficial in treating conditions related to excessive collagen production .
Chemical Biology
In chemical biology, the compound could be used to study the interaction between small molecules and biological systems. Its complex structure makes it a valuable tool for probing the molecular mechanisms underlying various biological processes .
Propiedades
IUPAC Name |
[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3/c18-17(19,20)27-12-3-1-10(2-4-12)16(26)25-8-11(9-25)15-23-14(24-28-15)13-7-21-5-6-22-13/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZDEMDUQUBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)
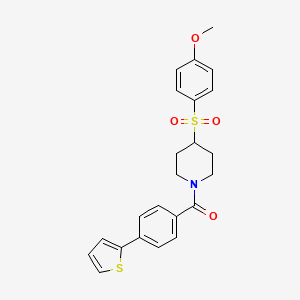
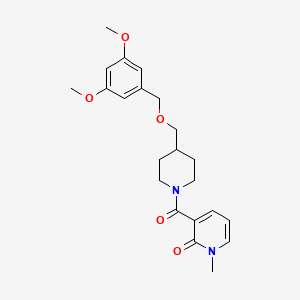
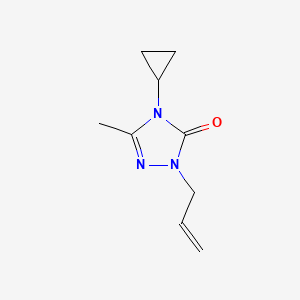

![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)
![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
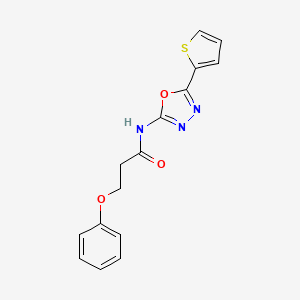
![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)

